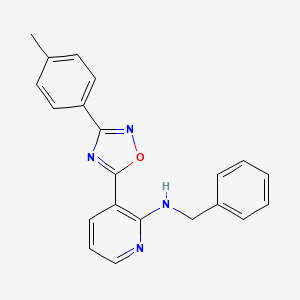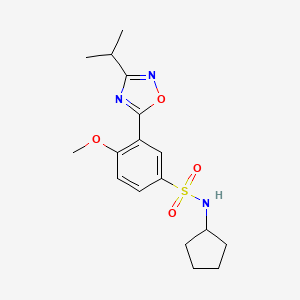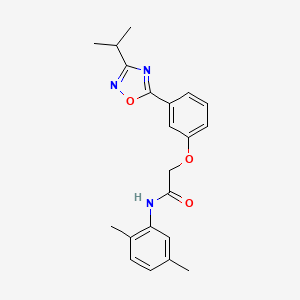
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, commonly known as HM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HM-3 is a small molecule inhibitor that targets a specific protein, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of HM-3 involves the inhibition of a specific protein known as c-Met. This protein is involved in the regulation of cell growth, division, and survival. By inhibiting c-Met, HM-3 prevents the growth and proliferation of cancer cells, thereby reducing the size of tumors.
Biochemical and Physiological Effects:
HM-3 has been shown to have a range of biochemical and physiological effects on cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HM-3 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the major advantages of using HM-3 in lab experiments is its specificity for c-Met. This makes it a valuable tool for studying the role of c-Met in cancer and other diseases. However, one limitation of using HM-3 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of HM-3. One potential application is in the treatment of drug-resistant cancers. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of new analogs of HM-3 with improved solubility and potency is an area of active research. Finally, the exploration of the therapeutic potential of HM-3 in other diseases such as Alzheimer's and Parkinson's is an exciting area of investigation.
合成法
The synthesis of HM-3 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various reaction conditions to yield the final product. The most commonly used method for the synthesis of HM-3 involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and 3-methoxy-N-(o-tolyl)benzamide in the presence of a suitable catalyst.
科学的研究の応用
HM-3 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in the regulation of cell growth and division. Additionally, HM-3 has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-4-5-13-23(17)28(26(30)20-11-7-12-22(15-20)31-3)16-21-14-19-10-6-9-18(2)24(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWFMJMUOOITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


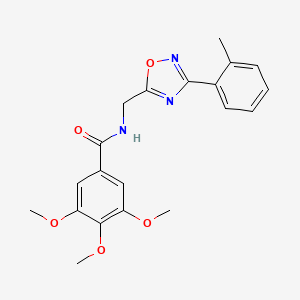
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
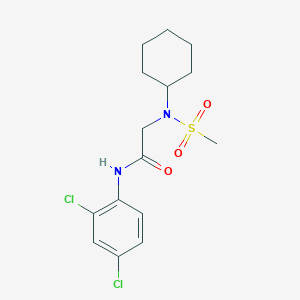
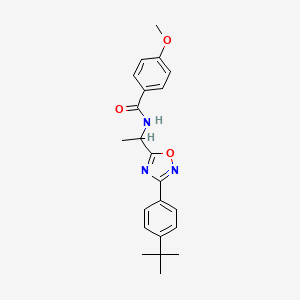
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)


![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
